
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Fluorescence Applications
One study describes the unique fluorescence properties of a similar chromenone derivative, which exhibits strong fluorescence in protic solvents but is almost nonfluorescent in aprotic solvents. This property suggests its potential use in developing fluorogenic sensors, highlighting the sensitivity of chromenone derivatives to their solvent environment, which could be relevant for designing environment-sensitive fluorescent probes (Uchiyama et al., 2006).
Spectroscopic Analysis and DFT Studies
Another study focused on spectroscopic analysis and DFT investigations of benzopyran analogues, including some that share structural similarities with the compound . These studies provide insights into the photovoltaic efficiency and potential for molecular self-assembly with graphene, enhancing physicochemical properties. Such analyses are crucial for understanding the electronic structure and reactivity of chromenone derivatives, which could inform their applications in materials science and photovoltaic devices (Al-Otaibi et al., 2020).
Synthetic Applications
The synthesis of highly functionalized trifluoromethyl heterocycles using chromenone cores indicates the utility of such compounds in organic synthesis. The ability to introduce various functional groups into the chromenone framework allows for the creation of complex molecules with potential biological or material applications (Izquierdo et al., 2018).
Material Science and Polymer Applications
Further, chromenone derivatives have been explored for their potential in material science, particularly in the development of novel polymers with specific catalytic properties or in enhancing the properties of existing materials. For example, the study on polystyrene-supported catalysts for Michael addition reactions, which could lead to the synthesis of medically relevant compounds like Warfarin analogues, underscores the versatility of chromenone derivatives in chemical synthesis and material science (Alonzi et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the properties of the compound and its interactions with its targets.
Biochemical Pathways
Compounds with a trifluoromethyl group are known to be involved in various biochemical processes due to their unique chemical properties .
Result of Action
The introduction of a trifluoromethyl group into a compound can significantly alter its reactivity and biological activity .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUHQNOKVPVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
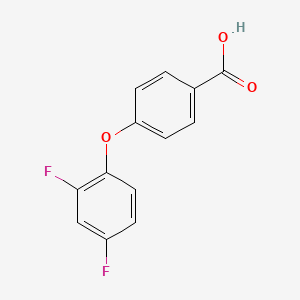


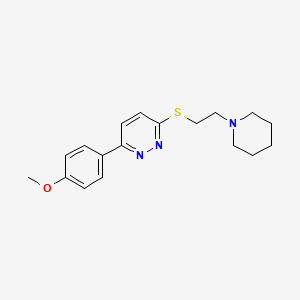
![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

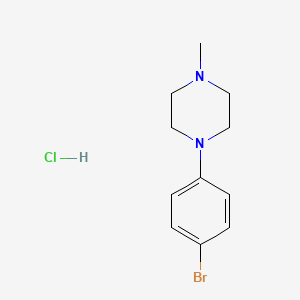
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)
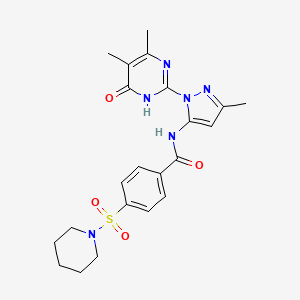
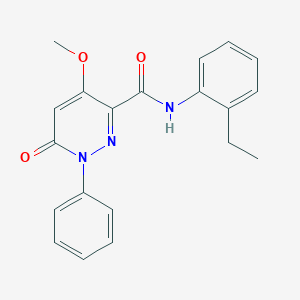
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
